2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16-9-11-19(12-10-16)14-26-21(30)15-29-18(3)13-17(2)22(25(29)31)24-27-23(28-32-24)20-7-5-4-6-8-20/h4-13H,14-15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCULKCARFIDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with a pyridine derivative. The final step involves the introduction of the acetamide group through an amide coupling reaction. Common reagents used in these steps include acetic anhydride, ammonium acetate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a–c) : These compounds replace the dihydropyridinone ring with a benzo[b][1,4]oxazinone scaffold. Synthesized in high yields (exact values unspecified) via similar coupling reactions. Demonstrated comparable spectroscopic characterization but divergent physicochemical properties due to the oxazinone core.
Anti-exudative acetamides (3.1–3.21) : Feature triazole-thioacetamide moieties instead of oxadiazole-dihydropyridinone. Exhibited dose-dependent anti-exudative activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg).
Complex phenoxyacetamides () : Examples include (R)- and (S)-configured acetamides with hydroxy, phenoxy, and tetrahydropyrimidinone substituents. Structural diversity highlights the role of stereochemistry and substituent polarity in solubility and target interactions.
Bioactivity and Functional Implications
- Anti-exudative Potential: While the target compound’s bioactivity is undocumented, triazole-thioacetamides () reduce inflammation by inhibiting leukocyte migration, suggesting that the oxadiazole group in the target may modulate similar pathways .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
Structural Insights: The dihydropyridinone-oxadiazole scaffold may exhibit unique hydrogen-bonding motifs, as inferred from graph-set analysis in molecular crystals . This could enhance thermal stability compared to benzooxazinone derivatives.
Bioactivity Projections : Given the anti-exudative activity of triazole-acetamides , the target compound’s oxadiazole group—a bioisostere for carboxylate or amide groups—may confer similar efficacy through COX-2 inhibition or cytokine modulation.
Synthetic Challenges : The steric bulk of the p-methylbenzyl group may reduce reaction yields compared to smaller substituents in compounds .
Biological Activity
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential biological activities. Its unique structural features include a pyridine ring, an oxadiazole moiety, and an acetamide group. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure:
Its molecular formula is with a molecular weight of approximately 428.48 g/mol. The presence of various functional groups suggests diverse biological interactions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve interference with biofilm formation and bacterial transcription processes.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain derivatives can affect cell viability. For instance, compounds derived from similar structures were tested against L929 normal cells and showed varying levels of cytotoxicity depending on concentration and exposure time. Notably, some compounds increased cell viability at lower concentrations while exhibiting cytotoxic effects at higher doses .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Study 1: Antimicrobial Efficacy
In a comparative study of oxadiazole derivatives, it was found that those with acetyl groups exhibited enhanced antimicrobial activity compared to others. The study utilized a range of bacterial strains for testing .
| Compound | Activity Against Staphylococcus spp. | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Strong (MIC: 8 µg/mL) | Moderate (MIC: 32 µg/mL) |
| Compound B | Moderate (MIC: 16 µg/mL) | Weak (MIC: >64 µg/mL) |
Study 2: Cytotoxicity Assessment
A detailed cytotoxicity assessment revealed the following results for selected compounds:
| Dose/Compound | Compound 24 | Compound 25 | Compound 29 |
|---|---|---|---|
| 200 µM | 77% | 68% | 89% |
| 100 µM | 92% | 92% | 88% |
| 50 µM | 74% | 67% | 96% |
These results indicate that while some compounds were cytotoxic at high concentrations, others improved cell viability at lower doses .
The biological activity of the compound may be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. This interaction can lead to various pharmacological effects such as anti-inflammatory or anticancer activities.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (solvents, catalysts) be optimized?
The synthesis typically involves multi-step reactions, with key intermediates including oxadiazole and dihydropyridinone moieties. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility, while bases like potassium carbonate or sodium hydroxide facilitate bond formation. Palladium catalysts may be employed for cross-coupling reactions. Optimization requires systematic variation of temperature (60–120°C), reaction time (6–24 hours), and pH (neutral to slightly basic) to maximize yield and purity. Reaction progress can be monitored via TLC or HPLC .
Q. How is the compound structurally characterized, and which spectroscopic techniques are critical?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms hydrogen and carbon environments, particularly aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemistry but is less common due to crystallization challenges .
Q. What in vitro assays are recommended for preliminary biological activity assessment?
Initial screening often targets enzyme inhibition (e.g., kinases, proteases) or receptor binding. Use fluorescence-based assays (e.g., FP-TDP1 for topoisomerase inhibition) or cell viability assays (MTT/XTT) in cancer lines. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational methods improve experimental design for reaction optimization?
Quantum mechanical calculations (DFT, MP2) predict transition states and intermediates, guiding solvent/catalyst selection. Tools like Gaussian or ORCA model reaction pathways, while machine learning (e.g., ICReDD’s workflow) analyzes experimental datasets to identify optimal conditions. For example, computational screening of solvent polarity indices can reduce trial-and-error in SNAr reactions .
Q. How to resolve contradictions in reactivity data caused by substituent effects?
Conflicting reactivity (e.g., electron-withdrawing vs. donating groups on phenyl rings) can be analyzed via Hammett plots to quantify electronic effects. Pair experimental kinetic studies (e.g., pseudo-first-order rate constants) with computational electrostatic potential (ESP) maps. Validate with isotopic labeling (e.g., ¹⁸O tracing in oxadiazole formation) .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
Surface plasmon resonance (SPR) quantifies binding affinity (KD) to target proteins, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For intracellular targets, CRISPR-Cas9 knockout models or siRNA silencing confirm specificity. Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding poses and stability .
Q. What strategies enhance derivatization for SAR studies?
Parallel synthesis using Ugi or Suzuki-Miyaura reactions diversifies substituents. High-throughput screening (HTS) in 96-well plates identifies active analogs. Prioritize modifications at the acetamide’s benzyl group (e.g., halogenation) and oxadiazole’s phenyl ring (e.g., methoxy, nitro groups). LC-MS/MS monitors metabolic stability in microsomal assays .
Q. How to address stability and reactivity under physiological conditions?
Conduct forced degradation studies:
- pH stability : Incubate in buffers (pH 1–13, 37°C) and quantify degradation via HPLC.
- Oxidative stress : Expose to H₂O₂ (3% v/v) and monitor by LC-MS.
- Light sensitivity : UV-vis spectroscopy tracks photodegradation (λ = 254–365 nm).
Stabilizers like cyclodextrins or PEGylation may improve bioavailability .
Contradictions and Challenges
Q. How to reconcile discrepancies in biological activity across studies?
Variability often stems from assay conditions (e.g., serum concentration in cell culture) or substituent stereochemistry. Use consensus docking (multiple software tools) to validate binding hypotheses. Cross-validate in orthogonal assays (e.g., enzymatic vs. cellular) and apply meta-analysis to published datasets .
Q. What experimental designs mitigate scale-up challenges from lab to pilot plant?
Transitioning from batch to flow chemistry reduces exothermic risks in oxadiazole cyclization. Optimize solvent recovery (e.g., DMF distillation) and use process analytical technology (PAT) for real-time monitoring. Computational fluid dynamics (CFD) models reactor geometry for heat/mass transfer efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
